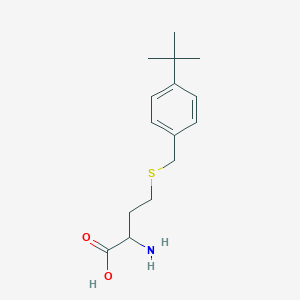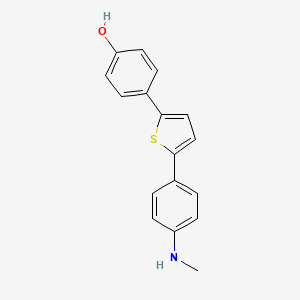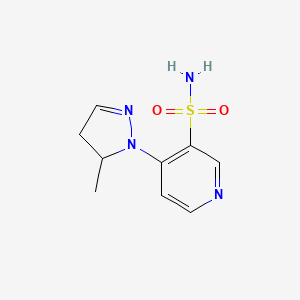
4''-(Benzensulfonamide)-4-hydroxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Benzensulfonamide)-4-hydroxychalcone is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular compound is characterized by the presence of a benzenesulfonamide group and a hydroxyl group attached to the chalcone structure. It has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Benzensulfonamide)-4-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxyacetophenone and 4-benzenesulfonamide benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 4’-(Benzensulfonamide)-4-hydroxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in 4’-(Benzensulfonamide)-4-hydroxychalcone can undergo oxidation to form corresponding quinones.
Reduction: The α,β-unsaturated carbonyl system can be reduced to form saturated ketones or alcohols.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, such as carbonic anhydrase.
Medicine: Research indicates its potential as an anticancer and antimicrobial agent.
Industry: It can be used in the development of dyes, polymers, and other organic compounds
Mechanism of Action
The mechanism of action of 4’-(Benzensulfonamide)-4-hydroxychalcone involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, including antiproliferative activity against cancer cells .
Comparison with Similar Compounds
- 4’-(Benzensulfonamide)-4-methoxychalcone
- 4’-(Benzensulfonamide)-4-aminocinnamaldehyde
- 4’-(Benzensulfonamide)-4-hydroxybenzaldehyde
Comparison: 4’-(Benzensulfonamide)-4-hydroxychalcone is unique due to the presence of both a hydroxyl group and a benzenesulfonamide group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different inhibitory effects on enzymes and varying degrees of biological activity .
Properties
Molecular Formula |
C21H17NO4S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H17NO4S/c23-19-13-6-16(7-14-19)8-15-21(24)17-9-11-18(12-10-17)22-27(25,26)20-4-2-1-3-5-20/h1-15,22-23H/b15-8+ |
InChI Key |
CJSVUASMASROSS-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















